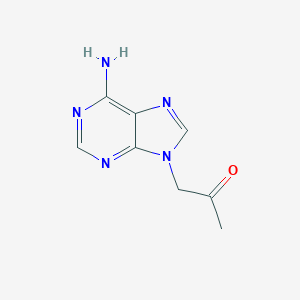

1-(6-Amino-9H-purin-9-yl)propan-2-one

Description

Overview of Purine-Based Compounds in Academic Research

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. numberanalytics.com Their derivatives, adenine (B156593) and guanine (B1146940), are essential building blocks of nucleic acids, DNA and RNA, making them central to the genetic blueprint of all living organisms. nih.govwikipedia.org Beyond their role in genetics, purines are integral components of vital biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and coenzymes like NAD and FAD. nih.govdrugbank.com

Given their ubiquitous and critical roles in biological processes, it is no surprise that purine-based compounds are a major focus of academic and pharmaceutical research. nih.govmdpi.com Scientists have extensively explored the synthesis and modification of purine (B94841) scaffolds to develop a wide array of therapeutic agents. nih.govacademie-sciences.fr These efforts have yielded drugs with diverse pharmacological activities, including antiviral, anticancer, and immunosuppressive properties. nih.govslideshare.netnih.govnih.gov The ability to modify the purine core at various positions allows for the fine-tuning of a compound's biological activity and specificity, making it a "privileged scaffold" in drug discovery. nih.govmdpi.com

Rationale for Investigating 1-(6-Amino-9H-purin-9-yl)propan-2-one

The investigation into this compound is driven by the established success of other N-substituted purine analogues. The substituent at the N9 position of the purine ring is a critical determinant of a molecule's biological activity. By introducing an acetonyl group at this position, researchers create a molecule with distinct chemical properties that can influence its interaction with biological targets.

The rationale for its investigation includes:

Structural Analogy to Bioactive Molecules: The adenine core is a well-established pharmacophore. The addition of the propan-2-one side chain creates a unique analogue with the potential for novel biological interactions.

Potential as a Synthetic Intermediate: This compound can serve as a versatile building block for the synthesis of more complex purine derivatives. The ketone functional group in the side chain offers a reactive site for further chemical modifications, enabling the creation of a library of related compounds for screening and optimization.

Exploration of Structure-Activity Relationships (SAR): Studying the biological effects of this compound contributes to a deeper understanding of the structure-activity relationships of purine derivatives. By comparing its activity to other N9-substituted adenines, researchers can elucidate how the size, shape, and chemical nature of the substituent influence target binding and efficacy.

Historical Perspective on Related Purine Analogues in Chemical Biology

The exploration of purine analogues has a rich history, dating back to the mid-20th century. nih.gov Early research focused on creating antimetabolites that could interfere with nucleic acid synthesis, a strategy that proved highly effective in cancer chemotherapy. wikipedia.orgnih.gov Compounds like 6-mercaptopurine (B1684380) and thioguanine were among the first purine analogues to be successfully used in the clinic. wikipedia.orgnih.gov

The subsequent decades witnessed an explosion in the development of purine analogues with a broader range of applications. The discovery of acyclovir, an antiviral drug that mimics the structure of guanosine, revolutionized the treatment of herpes virus infections and highlighted the potential of purine analogues in combating infectious diseases. slideshare.net This success spurred the development of other nucleoside and nucleotide analogues, such as the anti-HIV agent tenofovir, which also features a modified side chain attached to the purine base. nih.govmedchemexpress.com

The historical success of these and other purine analogues provides a strong impetus for the continued investigation of novel derivatives like this compound. Each new analogue represents an opportunity to discover improved therapeutic agents with enhanced potency, selectivity, or novel mechanisms of action. The ongoing research into this compound builds upon a long and fruitful tradition of purine chemistry in the service of medicine and biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVQIXZDNRKXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558110 | |

| Record name | 1-(6-Amino-9H-purin-9-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105970-02-3 | |

| Record name | 1-(6-Amino-9H-purin-9-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for separating the components of a mixture, allowing for the quantification of the target compound and the detection and identification of any related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 1-(6-Amino-9H-purin-9-yl)propan-2-one. The development of a robust HPLC method involves the systematic optimization of various parameters to achieve the desired separation. A typical method development process aims to create a procedure that is specific, sensitive, accurate, and precise. jisciences.com

Once developed, the method must be validated according to guidelines established by bodies such as the International Council for Harmonisation (ICH). jisciences.comijper.org Validation ensures that the analytical method is reliable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). ijper.orgnih.govjapsonline.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of test results to the true value. Often assessed by recovery studies. | Recovery typically within 98-102%. |

| Precision | The degree of scatter between a series of measurements. Assessed at different levels (repeatability, intermediate precision). | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity peaks and show no interference from the matrix. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999. japsonline.comresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in flow rate, pH, or mobile phase composition. ijper.org |

This table presents typical parameters for HPLC method validation based on established guidelines.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of purine (B94841) analogues and other biomolecules. thermofisher.comhplc.eu In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar aqueous-organic mixture. thermofisher.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. hplc.eu

For a moderately polar compound like this compound, RP-HPLC offers high efficiency and the ability to separate it from closely related impurities. thermofisher.com Method development would involve optimizing the mobile phase composition (typically a mixture of water and acetonitrile or methanol with a pH modifier like formic acid or trifluoroacetic acid), the column type, and the temperature to achieve optimal resolution and peak shape. jisciences.comhplc.eu

| Parameter | Typical Condition for a Purine Analogue | Purpose |

| Stationary Phase | C18 or C8 silica column (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | The organic modifier (acetonitrile) elutes the compound, while the acid controls ionization and improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns to ensure efficient separation. researchgate.net |

| Detection | UV at ~260 nm | Purine rings exhibit strong UV absorbance around this wavelength, allowing for sensitive detection. |

| Column Temperature | 25-40 °C | Controls viscosity and can improve peak symmetry and resolution. japsonline.com |

This table outlines a hypothetical starting point for an RP-HPLC method for analyzing this compound.

When a high-purity sample of this compound is required for further studies, such as structural confirmation or biological testing, preparative HPLC is the method of choice. springernature.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of a compound. nih.govnih.gov

The goal of preparative HPLC is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. springernature.com An analytical method is typically developed first and then scaled up for preparative separation. springernature.com Fractions are collected as the compound elutes from the column, and their purity is subsequently confirmed by analytical HPLC. rjptonline.org

The compound this compound is achiral and therefore does not exist as enantiomers. However, related synthetic intermediates or potential metabolites, such as the corresponding alcohol (R)- or (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol, are chiral. cymitquimica.comlab-chemicals.com For these related chiral substances, establishing enantiomeric purity is critical.

Chiral HPLC is a specialized technique that uses a chiral stationary phase (CSP) to separate enantiomers. sigmaaldrich.com These CSPs, often based on polysaccharides or macrocyclic glycopeptides, interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comyakhak.org The development of a chiral separation method is essential to control the stereochemistry of related chiral compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is invaluable for the structural elucidation and impurity profiling of compounds like this compound. enovatia.comlcms.cz

Following separation by the LC system, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. The mass spectrometer provides a precise mass-to-charge ratio (m/z) of the parent molecule, which can confirm its molecular weight. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting fragment ions (MS/MS), detailed structural information can be obtained, confirming the connectivity of the atoms within the molecule. enovatia.com

LC-MS/MS is also exceptionally sensitive for detecting and identifying impurities, even at trace levels. enovatia.comresearchgate.net By analyzing the masses of minor peaks in the chromatogram, it is possible to identify process-related impurities, degradation products, or metabolites. lcms.cznih.gov

| Application | Information Provided by LC-MS/MS |

| Structural Elucidation | - Precise molecular weight of the parent compound. - Fragmentation patterns that help confirm the chemical structure. researchgate.net |

| Impurity Profiling | - Detection and identification of impurities based on their mass-to-charge ratios. - Quantification of impurities relative to the main compound. enovatia.com |

| Metabolite Identification | - In biological matrices, detection of potential metabolites by searching for predicted mass shifts (e.g., oxidation, reduction). |

This table summarizes the key applications of LC-MS/MS in the analysis of a research compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Approaches for Structural Confirmation

While chromatography provides separation and quantification, spectroscopy is essential for the definitive confirmation of the chemical structure of this compound. A combination of spectroscopic techniques is used to piece together the complete molecular picture.

| Spectroscopic Technique | Information Provided for Structural Confirmation |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. ¹H NMR shows the number, type, and connectivity of hydrogen atoms. ¹³C NMR shows the types of carbon atoms (e.g., C=O, aromatic C). 2D NMR techniques (like COSY and HMBC) establish the connectivity between atoms. mdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy (HR-MS). mdpi.com Fragmentation patterns can provide clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. For this compound, characteristic peaks for N-H (amine), C=O (ketone), C=N, and C=C (purine ring) bonds would be expected. rjptonline.org |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic system. The purine ring system will have a characteristic UV absorbance maximum, which can be used for detection in HPLC and to confirm the presence of the chromophore. |

This table describes the role of various spectroscopic methods in confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Detailed experimental NMR data, which is fundamental for the structural elucidation of organic molecules, is not available for this compound in the searched resources.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the protons and carbon atoms of this compound have not been published. Such data would be essential to confirm the connectivity of the atoms within the molecule, including the propanone substituent on the purine ring. Without this information, a detailed assignment of the molecular structure through NMR is not possible.

Two-Dimensional (2D) NMR Techniques for Complex Structures

While 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the purine ring, no such studies have been reported for this compound. These techniques are instrumental in resolving complex spectral overlaps and establishing through-bond correlations over two or three bonds.

Ultraviolet-Visible (UV/Vis) Spectroscopy in Quantitative Research

There is no available information on the UV/Vis absorption properties of this compound. UV/Vis spectroscopy is commonly used to study compounds containing chromophores, such as the purine ring system. Data on its maximum absorption wavelength (λmax) and molar absorptivity (ε) would be necessary for its quantitative analysis in solution, but these parameters have not been documented in the available literature.

Molecular Interactions and Biological Activity Research

Investigation of Enzymatic Interactions and Inhibition Mechanisms

The potential for 1-(6-Amino-9H-purin-9-yl)propan-2-one to interact with and modulate the activity of enzymes is a primary area of theoretical interest. This is largely based on the extensive research into other purine (B94841) analogues.

Enzyme Binding Affinity Studies

Currently, there are no published studies that specifically measure the binding affinity of this compound to any enzyme. Such studies would be crucial in determining the potential of this compound to act as a competitive or non-competitive inhibitor. The binding affinity is a measure of the strength of the interaction between a molecule and its target. High affinity is often a prerequisite for potent biological activity.

Modulation of Enzyme Activity

Similarly, there is a lack of direct evidence demonstrating that this compound can modulate enzyme activity. It is hypothesized that, like other purine analogues, it could potentially inhibit enzymes involved in nucleic acid synthesis or other metabolic pathways. However, without experimental data, this remains speculative.

Specific Enzyme Targets in Nucleotide Metabolism

Purine analogues frequently target enzymes involved in the synthesis of purine nucleotides, which are the building blocks of DNA and RNA. These enzymes include, but are not limited to, polymerases, kinases, and synthases. By interfering with these enzymes, purine analogues can disrupt the replication and transcription processes, which is a common mechanism for antiviral and anticancer drugs. The specific enzyme targets for this compound have not been identified.

Reverse Transcriptase Inhibition Research (in relation to Tenofovir)

Tenofovir is a potent inhibitor of reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV. The mechanism of action involves the termination of the growing DNA chain. The structural difference between Tenofovir (an alcohol) and this compound (a ketone) at the 2-position of the propane (B168953) side chain is significant. The hydroxyl group in Tenofovir is crucial for its phosphorylation to the active diphosphate form, which is the actual inhibitor of reverse transcriptase. The presence of a ketone group would likely prevent this necessary phosphorylation, suggesting that this compound may not be an effective reverse transcriptase inhibitor in the same manner as Tenofovir.

Modulation of Epigenetic Regulation Enzymes

Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in gene expression. Some purine analogues have been investigated for their ability to modulate the enzymes responsible for these modifications, such as DNA methyltransferases and histone deacetylases. There is currently no research to suggest that this compound has any activity in this area.

Heat Shock Protein 90 (Hsp90) Interaction Studies

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a number of client proteins, many of which are involved in cancer cell growth and survival. Purine-based scaffolds have been identified as a promising class of Hsp90 inhibitors. These inhibitors typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, competing with ATP and leading to the degradation of Hsp90 client proteins. While this is an interesting theoretical possibility for this compound, there are no published studies investigating its interaction with Hsp90.

Receptor Binding and Ligand-Receptor Interactions

The interaction of this compound with biological receptors is a critical determinant of its pharmacological profile. As a purine analog, its binding characteristics are primarily dictated by the adenine-like core structure.

Studies on Binding Affinities to Biological Receptors

While specific binding affinity data for this compound is not extensively documented in publicly available research, the affinities of similar purine analogs to various receptors have been characterized. Purine analogs are known to interact with purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP) receptors. The 6-amino group on the purine ring is a key feature for recognition by adenosine (B11128) receptors.

The binding affinity of a ligand to a receptor is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate a higher affinity. The affinity is influenced by factors such as the shape of the ligand, its charge distribution, and the presence of specific functional groups that can form hydrogen bonds or other non-covalent interactions with the receptor's binding site. For purine analogs, the N9 substitution, in this case, a propan-2-one group, can significantly influence receptor selectivity and affinity compared to naturally occurring nucleosides.

Table 1: Illustrative Binding Affinities of Representative Purine Analogs to Adenosine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Adenosine | A1 | 10 |

| Adenosine | A2A | 20 |

| N6-Cyclopentyladenosine (CPA) | A1 | 0.6 |

| CGS-21680 | A2A | 15 |

This table presents representative data for well-characterized purine analogs to illustrate typical binding affinities and is not specific to this compound.

Influence on Cellular Signaling Pathways

The binding of purine analogs to their receptors can trigger a cascade of intracellular signaling events. Purinergic signaling is involved in a wide array of physiological processes, including neurotransmission, inflammation, and cell proliferation.

When a purine analog binds to a G protein-coupled receptor (GPCR), such as an adenosine receptor, it stabilizes a specific receptor conformation, leading to the activation of associated G proteins. This, in turn, modulates the activity of effector enzymes like adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These second messengers then activate downstream protein kinases and other effector molecules, ultimately altering cellular function. For instance, activation of A2A adenosine receptors typically leads to an increase in intracellular cAMP levels.

Furthermore, some purine analogs can be metabolized intracellularly to their triphosphate forms, which can then act as competitive inhibitors of enzymes involved in nucleic acid synthesis, thereby affecting signaling pathways related to cell cycle progression and DNA repair.

Interactions with Nucleic Acids and DNA/RNA Synthesis Processes

The structural similarity of this compound to the natural purine base adenine (B156593) suggests potential interactions with nucleic acids. The planar purine ring system can intercalate between the base pairs of a DNA or RNA duplex, while the 6-amino group can form specific hydrogen bonds.

Moreover, if this compound is intracellularly converted to its corresponding nucleoside triphosphate analog, it can serve as a substrate for DNA or RNA polymerases. Incorporation of such an analog into a growing nucleic acid chain can lead to chain termination if the analog lacks a 3'-hydroxyl group, or it can introduce mutations if it has altered base-pairing properties.

Mechanisms of Antiviral Activity Research

The antiviral properties of many purine analogs are a direct consequence of their ability to interfere with viral replication. This interference can occur at various stages of the viral life cycle.

Interference with Viral Replication Cycles

Purine analogs can disrupt viral replication by several mechanisms. One common mechanism is the competitive inhibition of viral enzymes that are essential for the synthesis of viral nucleic acids. patsnap.com For many DNA viruses, viral DNA polymerases are a key target. patsnap.com By mimicking the natural deoxynucleoside triphosphate substrates, the analog can bind to the active site of the polymerase and block its function.

Some purine analogs require activation through phosphorylation by viral or cellular kinases to their triphosphate form to exert their antiviral effect. nih.gov This dependence on viral kinases can provide a degree of selectivity, as the analog is preferentially activated in virus-infected cells.

Inhibition of Viral DNA Synthesis

The inhibition of viral DNA synthesis is a hallmark of many antiviral purine analogs. wikipedia.org Once converted to their triphosphate derivatives, these analogs can act as competitive inhibitors of viral DNA polymerases. patsnap.com For example, the triphosphate form of acyclovir, a well-known purine analog, has a much higher affinity for viral DNA polymerase than for the corresponding host cell enzyme.

Upon incorporation into the growing viral DNA chain, some purine analogs can act as chain terminators. This occurs if the analog lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting further elongation of the DNA strand. This mechanism is central to the antiviral activity of drugs like acyclovir and tenofovir. patsnap.com

Table 2: Key Enzymes Inhibited by Antiviral Purine Analogs

| Compound Class | Target Enzyme | Viral Family |

| Acyclic Guanosine Analogs | DNA Polymerase | Herpesviridae |

| Acyclic Adenosine Analogs | Reverse Transcriptase | Retroviridae |

| Ribonucleoside Analogs | RNA-dependent RNA Polymerase | Flaviviridae, Coronaviridae |

This table provides a general overview of the enzymatic targets of different classes of antiviral purine analogs.

In-Depth Analysis of this compound in Oncology Research

The purine scaffold is a fundamental component of nucleic acids, and its derivatives have been extensively explored for their potential as therapeutic agents, particularly in oncology. Many purine analogues function as antimetabolites, interfering with the synthesis of DNA and RNA, which can lead to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).

Research into compounds with similar structural features offers some context for the potential, yet unconfirmed, activities of this compound. For instance, studies on other N-9 substituted purine derivatives have demonstrated a range of biological effects, including the induction of apoptosis in various cancer cell lines. One such related compound, (E)-6-amino-9-(styrylsulfonyl)-9H-purine, has been shown to trigger apoptosis in human leukemia cells through the intrinsic mitochondrial pathway. However, it is crucial to note that structural differences, even minor ones, can significantly alter the biological activity of a molecule.

Similarly, the propan-2-one substituent is found in other biologically active molecules. For example, 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one has been identified as a pro-apoptotic agent. This suggests that the propan-2-one moiety can be a component of molecules with anticancer properties, though its specific contribution in the context of a 6-aminopurine core remains to be elucidated.

To date, specific research detailing the effects of this compound on various cancer cell lines, including data on its half-maximal inhibitory concentration (IC50), impact on cell cycle progression, and the specific molecular pathways it may modulate, is not publicly available. Consequently, the creation of data tables summarizing its antiproliferative activity or a detailed account of its anticancer mechanisms is not possible at this time.

Further research is required to determine if this compound possesses any significant anticancer properties and to characterize its mechanism of action. Such studies would typically involve in vitro screening against a panel of cancer cell lines, followed by more detailed mechanistic investigations, including cell cycle analysis and apoptosis assays, to understand how it affects cancer cell biology. Without such dedicated research, the potential of this specific compound in the field of oncology remains speculative.

Structure Activity Relationship Sar Investigations

Impact of Purine (B94841) Moiety Modifications on Biological Activity

The purine ring system is a fundamental scaffold in numerous biologically active compounds. Modifications to this moiety in analogs of 1-(6-Amino-9H-purin-9-yl)propan-2-one have profound effects on their biological profiles. Synthetic 6- and 9-substituted purine derivatives have been reported to possess a wide range of biological activities, including antitumor, antiviral, and cardiovascular effects. nih.govresearchgate.net

Substitutions at the C6 position of the purine ring are particularly influential. The 6-amino group is a key feature for the biological activity of many purine derivatives. The synthesis of novel N6-substituted purine nucleosides has been a strategy to explore new therapeutic avenues. nih.gov Furthermore, the introduction of different substituents at the C6 position can modulate the compound's interaction with target enzymes or receptors. For instance, in a series of 6-substituted purine derivatives, the nature of the substituent was found to be critical for their antifungal activity. nih.gov

Modifications at other positions of the purine ring, such as the N1, C2, and C8 positions, also play a significant role in determining the biological activity. For example, the introduction of a methyl group at the 6-position and various substituents at the 7-position of 7-deaza-purine nucleoside analogs led to compounds with potent anti-influenza A virus activity. nih.gov The electronic properties of the purine ring system, which can be altered by introducing electron-donating or electron-withdrawing groups, are also crucial for biological activity.

Table 1: Impact of Purine Moiety Modifications on Antiviral Activity of Selected Purine Analogs

| Compound/Modification | Target Virus | Activity | Reference |

| 6-methyl-7-substituted-7-deaza purine nucleoside analogs | Influenza A (H1N1, H3N2) | Potent inhibition | nih.gov |

| N6-substituted purine nucleosides | Various | Varied biological activities | nih.gov |

| 6-substituted purine derivatives | Fungi | Antifungal activity | nih.gov |

This table is generated based on findings from related purine analogs to illustrate the principles of SAR, as specific data for this compound was not available.

Role of the Side Chain in Molecular Recognition and Activity

Studies on various purine nucleoside analogs have demonstrated that the nature of the N9-substituent is crucial for antiviral activity. capes.gov.br For instance, acyclic nucleoside analogs, which feature a flexible side chain in place of the ribose sugar, have shown broad-spectrum antiviral activity. youtube.com The flexibility of the side chain can allow the molecule to adopt a conformation that is optimal for binding to the target protein.

The presence of specific functional groups on the side chain, such as hydroxyl or keto groups, can form key hydrogen bonds or other interactions with the target. In this compound, the keto group at the 2-position of the propane (B168953) chain is a significant feature that can participate in molecular recognition. The replacement of this keto group with other functionalities, such as a hydroxyl group, would be expected to significantly alter the compound's biological activity.

Stereochemical Effects on Biological Activity (R vs. S Isomers)

Stereochemistry plays a crucial role in the biological activity of chiral molecules, and this is particularly true for analogs of this compound. The presence of a chiral center in the side chain, as would be the case in the reduced form, 1-(6-Amino-9H-purin-9-yl)propan-2-ol, leads to the existence of R and S enantiomers. These enantiomers can exhibit significantly different biological activities due to their distinct three-dimensional arrangements, which can lead to differential interactions with chiral biological targets such as enzymes and receptors.

A relevant example is the fluorinated phosphonate (B1237965) analog, (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA). In viral replication inhibition assays, the S-isomer of FPMPA exhibited potent antiviral activity against SHIV, with an IC50 of 1.85 μM. In stark contrast, the R-isomer was found to be inactive. nih.govnih.gov This dramatic difference in activity underscores the high degree of stereospecificity required for interaction with the viral target.

This stereoselectivity is often attributed to the specific binding pocket of the target enzyme, which can accommodate one enantiomer far more effectively than the other. The differential binding can result in one enantiomer being a potent inhibitor while the other is inactive or significantly less active.

Table 2: Stereochemical Effects on Antiviral Activity of a Related Purine Analog

| Compound | Isomer | Target Virus | IC50 (μM) | Reference |

| (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA) | S-isomer | SHIV | 1.85 | nih.govnih.gov |

| (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA) | R-isomer | SHIV | Inactive | nih.govnih.gov |

This table presents data for a structurally related fluorinated phosphonate analog to highlight the importance of stereochemistry.

Phosphonate and Carbonate Functional Group Influence on Activity

The introduction of phosphonate and carbonate functional groups into purine analogs represents a key strategy in drug design, primarily to enhance their therapeutic potential by acting as prodrugs or by mimicking the phosphate (B84403) groups of natural nucleotides.

Phosphonate groups are often incorporated to create isosteric and isoelectronic mimics of phosphates. Acyclic nucleoside phosphonates, for instance, are a class of compounds that have shown potent antiviral activity. frontiersin.org These compounds are designed to be recognized by viral polymerases and, upon incorporation into the growing DNA or RNA chain, cause chain termination. The phosphonate moiety is crucial for this mechanism of action. The synthesis of novel 1',3'-dioxolane 5'-deoxyphosphonic acid purine analogs has led to compounds with significant anti-HIV-1 activity. nih.gov

Carbonate functionalities are often employed in prodrug strategies. The carbonate group can be attached to the parent molecule to improve its pharmacokinetic properties, such as membrane permeability. Once inside the cell, the carbonate linkage can be cleaved by cellular enzymes to release the active drug. This approach has been successfully used to deliver nucleoside monophosphates intracellularly. acs.org

The combination of a phosphonate group with a carbonate-containing promoiety can lead to highly effective prodrugs. These phosphonate prodrugs are designed to be efficiently absorbed and then metabolized to the active phosphonate form within the target cells. nih.govnih.gov

Strategic Derivatization for Enhanced Potency and Selectivity

Strategic derivatization is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological properties of a lead compound. For analogs of this compound, this involves the systematic modification of the molecular structure to improve potency, enhance selectivity for the target, and improve pharmacokinetic properties.

One common strategy is the introduction of various substituents onto the purine ring or the side chain. For example, the synthesis of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs resulted in compounds with potent and selective anti-influenza A virus activity. nih.gov The introduction of a sulfonamide fragment into purine morpholine (B109124) nucleoside analogs has also been shown to yield compounds with significant antiviral activity. nih.gov

Another important derivatization strategy is the development of prodrugs. As discussed previously, the attachment of phosphonate or carbonate moieties can improve the delivery of the active compound to its site of action. acs.orgnih.govnih.gov The design of nucleoside analogues with novel carbobicyclic cores has also been reported as a strategy to generate structurally diverse and highly bioactive compounds. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on other classes of antiviral compounds, such as pyrazole (B372694) derivatives, have demonstrated the utility of this approach in identifying key structural features that contribute to antiviral activity. frontiersin.org These models typically use a set of molecular descriptors, which quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with the observed biological activity, a predictive model can be developed.

For purine analogs, QSAR models could be used to predict the antiviral activity of new, unsynthesized derivatives. This would allow researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. The insights gained from QSAR models can also provide a deeper understanding of the molecular mechanisms of action of these compounds by highlighting the key physicochemical properties that govern their interaction with the biological target.

Computational Chemistry and Theoretical Studies

Molecular Docking and Simulation of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 1-(6-Amino-9H-purin-9-yl)propan-2-one, this can elucidate potential interactions with protein targets, such as kinases or other ATP-binding proteins, where the adenine (B156593) scaffold is a common recognition motif academie-sciences.fr.

Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. These simulations model the movement of every atom in the system, offering a dynamic view of the interactions. For adenine derivatives, MD simulations have been used to assess the stability of duplexes with nucleic acids and to understand how structural modifications affect affinity for protein targets researchgate.netresearchgate.net.

Table 1: Illustrative Molecular Docking Results for an Adenine Derivative with a Kinase Target

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.5 | The predicted free energy of binding. A more negative value indicates stronger binding. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with key amino acid residues in the active site. |

| Interacting Residues | Met793, Leu718, Val726 | Key amino acid residues in the binding pocket involved in interactions. |

| Inhibition Constant (Ki) (nM) | 150 | Predicted inhibition constant, indicating the potential potency of the compound. |

Note: This data is illustrative and based on typical results for adenine derivatives in kinase docking studies nih.gov.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These calculations can provide information on the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. For this compound, these properties are crucial for understanding its reactivity and non-covalent interactions.

The electronic structure of the adenine core is well-characterized, but the propan-2-one substituent introduces specific electronic features. The carbonyl group is electron-withdrawing, which can influence the charge distribution across the purine (B94841) ring system. Quantum chemical investigations on adenine and its derivatives have been used to understand their formation mechanisms and intrinsic reactivity researchgate.netnih.gov.

Table 2: Predicted Electronic Properties of an Adenine Derivative

| Property | Value | Significance |

| HOMO Energy (eV) | -6.2 | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy (eV) | -1.5 | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| Dipole Moment (Debye) | 3.8 | A measure of the overall polarity of the molecule, influencing solubility and binding. |

Note: These values are hypothetical and representative of what might be expected from DFT calculations on a molecule of this type.

Prediction of Pharmacological Properties via Computational Models

Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict the pharmacological properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. These models use the chemical structure to estimate properties like oral bioavailability and drug-likeness.

For this compound, its structural features—such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP)—would be used as inputs for these predictive models. Adenine-based compounds are widely studied, and extensive datasets are available to build robust QSAR models for predicting activities such as antiviral or anticancer effects academie-sciences.fr. In-silico predictions for similar purine derivatives have been used to assess their potential as anti-proliferative agents and their adherence to criteria like Lipinski's rule of five nih.gov.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 191.19 | < 500 |

| LogP (Octanol/Water Partition) | 0.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Oral Bioavailability | Good | High |

Note: These values are calculated based on the chemical structure and common predictive models.

Conformational Analysis and Dynamics

Conformational analysis of this compound is important for understanding its three-dimensional shape and flexibility. The molecule has several rotatable bonds, particularly in the propan-2-one side chain. The relative orientation of the ketone group with respect to the purine ring can significantly affect how the molecule fits into a binding site.

Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in different environments, such as in aqueous solution or when bound to a protein mdpi.com. These simulations can reveal the most stable conformations and the energy barriers between them. Understanding the conformational preferences is essential for designing more potent and selective analogs. Studies on similar 9-substituted adenine derivatives have highlighted the profound effects that subtle differences in ligand structure and conformation can have on biological activity researchgate.net.

Metabolic Pathways and Degradation Mechanisms in Research

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These studies typically utilize liver fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes.

Further research on other adenine (B156593) analogs has shown that modifications to the purine (B94841) core can significantly influence their interaction with metabolizing enzymes. For example, some 9-alkylpurine derivatives have been identified as mechanism-based inhibitors of cytochrome P450 enzymes, particularly CYP2D6. nih.gov This indicates that while the primary metabolism might be low, the potential for enzyme inhibition exists and is an important parameter to evaluate. The presence of a ketone group in 1-(6-Amino-9H-purin-9-yl)propan-2-one introduces a potential site for metabolic reduction, a common pathway for carbonyl-containing compounds. nih.gov

Table 1: Metabolic Stability of Selected 9-Ethyladenine (B1664709) Analogs in Rat Liver Microsomes nih.gov

| Compound | Substitution at C8 | % Metabolism |

| ANR 82 | Bromo | Low (1.5-5%) |

| ANR 94 | Ethoxy | Low (1.5-5%) |

| ANR 152 | Furyl | Low (1.5-5%) |

This table is based on data for 9-ethyladenine analogs and is intended to provide a comparative reference for the potential metabolic stability of N9-substituted purines.

Enzymatic Biotransformation Processes

The biotransformation of purine derivatives is a complex process involving a variety of enzymes. While specific enzymatic pathways for this compound have not been elucidated, the general metabolism of purines and their analogs offers a predictive framework.

The adenine moiety of the molecule is a substrate for numerous enzymes involved in purine metabolism. A key initial step in the catabolism of adenine-containing compounds can be deamination by adenosine (B11128) deaminase to form the corresponding hypoxanthine (B114508) derivative. nih.gov Subsequently, xanthine (B1682287) oxidase can further oxidize this intermediate. nih.gov

The side chain of this compound, being an acyclic keto-alkyl group, is susceptible to various enzymatic modifications. The ketone group can undergo reduction by carbonyl reductases to the corresponding secondary alcohol, 1-(6-Amino-9H-purin-9-yl)propan-2-ol. This reduction can be stereospecific, leading to the formation of different stereoisomers.

Furthermore, the entire molecule could be a substrate for enzymes that cleave the bond between the purine ring and the side chain, although this is generally less common for N9-substituted purines compared to nucleosides. Nucleoside phosphorylases, for instance, typically act on the glycosidic bond of nucleosides. mdpi.com

Table 2: Key Enzymes in Purine Metabolism and Their Potential Relevance

| Enzyme | General Function | Potential Action on this compound or its Metabolites |

| Adenosine Deaminase | Deamination of adenosine and some analogs | Deamination of the adenine ring to a hypoxanthine ring. nih.gov |

| Xanthine Oxidase | Oxidation of hypoxanthine and xanthine | Oxidation of a potential hypoxanthine metabolite. nih.gov |

| Carbonyl Reductases | Reduction of aldehydes and ketones | Reduction of the propan-2-one side chain to a propan-2-ol. nih.gov |

| Cytochrome P450 Enzymes | Oxidation, reduction, and hydrolysis | Potential for oxidation at various positions on the purine ring or alkyl side chain. nih.gov |

| Nucleoside Phosphorylases | Cleavage of the glycosidic bond in nucleosides | Potential, though likely limited, for cleavage of the N-C bond. mdpi.com |

Controlled Degradation for Impurity Identification and Mechanism Elucidation

Controlled degradation, or forced degradation studies, are essential for identifying potential degradation products and understanding the degradation pathways of a compound under various stress conditions. These studies are critical for developing stable formulations and for the analytical methods used to ensure drug purity.

For this compound, forced degradation studies would typically involve exposing the compound to heat, light, acid, base, and oxidative conditions. While specific degradation data for this compound is not available, studies on similar purine analogs, such as istradefylline, have shown that impurities can arise from the synthetic process itself. acs.org

The likely degradation pathways for this compound under forced conditions could include:

Acid Hydrolysis: Cleavage of the N9-C1' bond, separating the adenine base from the propanone side chain.

Base Hydrolysis: Potential for degradation of the purine ring structure.

Oxidation: Oxidation of the purine ring or the side chain. The ketone group is generally stable to oxidation, but the adenine ring can be susceptible.

Photodegradation: UV light can induce reactions, potentially leading to dimerization or other complex transformations.

Thermal Degradation: At elevated temperatures, decomposition can occur, the pathways of which would need to be elucidated.

The identification of the resulting degradation products is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Isotope Labeling for Metabolic Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of a compound in vitro and in vivo. By replacing one or more atoms in a molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the compound and its metabolites through various biological pathways using mass spectrometry or NMR.

For this compound, isotope labeling could be employed in several ways:

¹³C or ¹⁵N labeling of the purine ring: This would allow researchers to follow the fate of the adenine moiety, determining if it is excreted intact, incorporated into endogenous purine pools, or degraded.

¹³C or ²H (deuterium) labeling of the propanone side chain: This would help to elucidate the metabolic transformations of the side chain, such as reduction of the ketone or other modifications.

These studies can provide quantitative data on the rates of different metabolic reactions and help to definitively identify the structure of metabolites. While no specific isotope labeling studies for this compound have been published, this methodology remains a critical tool for detailed metabolic investigation of novel compounds.

Role in Biochemical Probe Development and Derivative Synthesis

Design and Synthesis of Labeled Analogues for Research (e.g., F-18 for PET)

The development of radiolabeled molecules is crucial for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive study of biological processes. nih.gov The core structure of 1-(6-Amino-9H-purin-9-yl)propan-2-one is a suitable candidate for the incorporation of positron-emitting radionuclides such as Fluorine-18 (¹⁸F). The design of such PET radioligands enables the visualization and quantification of their biological targets in real-time. nih.govrsc.org

The synthesis of an ¹⁸F-labeled analogue of this compound would typically involve a multi-step process. A suitable precursor molecule, often a derivative of the parent compound with a leaving group amenable to nucleophilic substitution, is first synthesized. This precursor is then reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The resulting radiolabeled compound must then be purified and formulated for in vivo use. The entire process is automated to handle the short half-life of ¹⁸F (approximately 110 minutes) and the high levels of radioactivity. nih.gov

The resulting ¹⁸F-labeled probe can then be used in preclinical and clinical PET imaging studies to investigate the distribution, and interaction of the analogue with its biological targets. nih.gov For instance, if the parent compound is an inhibitor of a specific enzyme, the ¹⁸F-labeled version can be used to measure the occupancy of that enzyme by a therapeutic drug. nih.gov The development of such probes is a rapidly growing area of research, with a constant demand for new radiochemistry methods to label a wider variety of molecules. nih.gov

Application as Molecular Probes in Chemical Biology

Molecular probes are essential tools in chemical biology for the study of biological systems. nih.gov These molecules, which can be tagged with radioactive or fluorescent markers, allow researchers to investigate the structure and function of proteins and nucleic acids. nih.govacademie-sciences.fr this compound, as an analogue of adenine (B156593), can be modified to create such probes. academie-sciences.frinternationalscholarsjournals.com

By attaching a fluorescent group to the purine (B94841) ring or the propanone side chain, derivatives of this compound can be synthesized to act as fluorescent probes. These probes can be used to study the binding and interactions of the adenine scaffold with various biological molecules, providing insights into the structure and function of nucleic acids and their associated proteins. academie-sciences.fr

Furthermore, the development of bifunctional ligands, where a reactive group is attached to the molecular probe, allows for covalent labeling of the target protein. This can be used to identify the binding site of the molecule and to study the receptor's structure and function in more detail. nih.gov The versatility of the this compound structure makes it a valuable starting point for the design and synthesis of a wide array of molecular probes for chemical biology research.

Synthesis of Nucleoside Analogue Libraries for Screening

The discovery of new drugs often relies on the screening of large libraries of chemical compounds against biological targets. nih.gov Nucleoside analogues have proven to be a particularly fruitful source of antiviral and anticancer agents. chemdiv.comselleckchem.comfrontiersin.org The structure of this compound provides a key building block for the creation of diverse libraries of acyclic nucleoside analogues. nih.govgoogle.com

High-throughput parallel synthesis techniques can be employed to rapidly generate a large number of derivatives from a common core structure. nih.gov For example, the ketone group on the propanone side chain of this compound can be chemically modified in various ways. Additionally, substitutions can be made to the amino group or other positions on the purine ring to create a wide range of structural diversity. cas.cz

These libraries of compounds can then be screened in high-throughput assays to identify "hits"—molecules that show activity against a particular biological target. nih.gov These hits can then be further optimized through medicinal chemistry to develop more potent and selective lead compounds for potential therapeutic use. The generation of such libraries from scaffolds like this compound is a key strategy in modern drug discovery. nih.govugent.be

Development of Reference Standards for Analytical Research

Accurate and reliable analytical methods are essential for the quality control of pharmaceuticals and for conducting reproducible scientific research. nih.gov Reference standards are highly purified compounds that are used to confirm the identity and purity of a substance and to calibrate analytical instruments. nih.gov this compound and its derivatives can be synthesized and purified to serve as such reference standards.

For example, in the development of a drug that is a derivative of this compound, the parent compound itself may be considered an impurity. A highly purified sample of this compound would then be required as a reference standard to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this impurity in the final drug product. nih.gov

Similarly, isotopically labeled versions of this compound, such as those containing deuterium (B1214612) (d6), can be used as internal standards in quantitative bioanalytical methods. medchemexpress.com These stable isotope-labeled standards are crucial for accurately measuring the concentration of the unlabeled compound in biological matrices like plasma or tissue samples during pharmacokinetic and metabolic studies.

Broader Context in Purine Analogue Research

Comparison with Known Purine (B94841) Derivatives (e.g., Adenosine (B11128), Guanine (B1146940) analogues)

Purine analogues are structurally similar to the natural purines, adenine (B156593) and guanine, which are fundamental components of nucleic acids (DNA and RNA). opentextbc.ca The core of 1-(6-Amino-9H-purin-9-yl)propan-2-one is adenine (6-aminopurine). Where it differs from the natural nucleoside adenosine is in the substituent at the N9 position of the purine ring. Instead of a ribose sugar, it possesses an acetonyl group (-CH2C(O)CH3).

This modification has several significant implications:

Loss of the Ribose Moiety: The absence of the ribose sugar means that this compound cannot be incorporated into a growing DNA or RNA chain in the same manner as a natural nucleoside. The hydroxyl groups of the ribose are critical for the formation of phosphodiester bonds, the backbone of nucleic acids.

Structural Flexibility: The propan-2-one side chain provides a different spatial arrangement and chemical reactivity compared to the ribose ring in adenosine.

A relevant comparison can be made with the well-known antiviral drug acyclovir , a guanine analogue. Acyclovir features an acyclic side chain at the N9 position, which, after phosphorylation, can lead to the termination of viral DNA replication. Similarly, the N9-substituent of this compound is a key feature that dictates its potential interactions with biological targets.

Another important point of comparison is with the related compound (R)-9-(2-Hydroxypropyl)adenine (HPMPA) and its phosphonate (B1237965) derivative, tenofovir . chembk.comnih.gov Tenofovir is a widely used antiviral medication. The subject compound, this compound, is the ketone corresponding to the secondary alcohol found in HPMPA. This structural relationship is significant, as the ketone could be a potential metabolic precursor or a synthetic intermediate for such alcohol derivatives.

The table below summarizes the key structural differences between this compound and related purine derivatives.

| Compound | Purine Base | N9-Substituent | Key Structural Feature |

| This compound | Adenine | Propan-2-one | Ketone functional group |

| Adenosine | Adenine | Ribose | Natural ribose sugar |

| Acyclovir | Guanine | Acyclic ether | Acyclic side chain |

| (R)-9-(2-Hydroxypropyl)adenine | Adenine | (R)-Propan-2-ol | Secondary alcohol |

| Tenofovir | Adenine | Acyclic phosphonate | Acyclic phosphonate side chain |

Application in Developing Novel Chemical Tools for Biological Research

While specific applications for this compound are not extensively documented in the literature, its structure suggests potential uses as a chemical tool. The ketone functionality offers a reactive handle for chemical modifications that are not present in many other purine analogues.

For instance, the carbonyl group could be used for:

Bioconjugation: The ketone can be reacted with hydrazides or aminooxy-functionalized molecules to form hydrazones or oximes, respectively. This allows for the attachment of fluorescent dyes, biotin, or affinity tags, enabling the study of purine-binding proteins or enzymes.

Synthesis of Derivatives: The ketone can serve as a starting material for the synthesis of a variety of other purine analogues with modified side chains. For example, reduction of the ketone would yield the corresponding alcohol, (S)- or (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. epa.govpharmacompass.com

The synthesis of a related compound, 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone, highlights the utility of such structures in chemical synthesis. mdpi.comresearchgate.net In this work, adenine was alkylated with 1-bromo-3-diazo-propan-2-one. mdpi.comresearchgate.net This demonstrates that the N9 position of adenine is susceptible to alkylation with ketone-bearing side chains, a foundational reaction for creating such chemical probes. mdpi.comresearchgate.net

Contribution to the Understanding of Nucleic Acid Chemistry and Biology

The study of purine analogues, including structures like this compound, contributes to our fundamental understanding of nucleic acid chemistry and biology. By modifying the structure of the natural purine bases and their side chains, researchers can probe the specific requirements for recognition and processing by enzymes involved in nucleic acid metabolism.

The introduction of an acetonyl group at the N9 position creates a molecule that can help answer questions about the steric and electronic requirements of the active sites of purine-binding proteins. For example, comparing the binding affinity of this ketone with its corresponding alcohol or with adenosine to a particular enzyme can reveal the importance of the hydrogen-bonding capability of the side chain.

While direct biological data on this compound is limited, its existence as a synthetic purine analogue provides a valuable data point in the vast landscape of chemical structures that have been created to understand and manipulate the intricate machinery of life.

Compound Information Table

Q & A

Q. What are the established synthetic routes for 1-(6-Amino-9H-purin-9-yl)propan-2-one, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Mannich base derivatives of purines can be prepared by reacting 6-aminopurine with ketones or aldehydes in the presence of a catalyst. A reported method achieves a 92.0% yield using optimized conditions, such as controlled temperature (50–60°C) and stoichiometric ratios of reactants . Purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity. Yield optimization may involve adjusting solvent polarity, catalyst load (e.g., Pd(Ph₃)₄ for Suzuki coupling), and reaction time .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- NMR Analysis : Key signals include δ 8.18–8.23 ppm (purine H-8), δ 5.11–5.25 ppm (proton adjacent to the ketone), and δ 1.94–2.40 ppm (methyl groups). Multiplicity and coupling constants help confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 633.418 for related purine derivatives) .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry, as seen in structure reports for analogous compounds .

Q. What safety protocols are critical when handling this compound in the laboratory?

Follow general organic chemistry safety guidelines:

- Use fume hoods to avoid inhalation of fine particulates.

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models are employed to predict solubility, logP, and bioavailability. For instance, CC-DPS services use neural networks to profile over 2,100 properties, including dipole moments and partition coefficients, based on 3D molecular structures . These models guide experimental design by prioritizing derivatives with favorable drug-like properties.

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Validate activity thresholds using in vitro assays (e.g., enzyme inhibition at varying concentrations).

- Metabolic Stability Testing : Assess whether discrepancies arise from compound degradation in cell media vs. buffer solutions.

- Structural Analog Comparison : Compare results with derivatives like 9-allylpurine-6-amine to identify substituent-specific effects .

Q. How can coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the purine scaffold?

A general procedure involves:

- Reacting 6-chloropurine with arylboronic acids in toluene using Pd(Ph₃)₄ (0.05 mmol) and K₂CO₃ (1.5 mmol) at reflux for 12 hours.

- Purify via column chromatography (ethyl acetate/hexane, 1:3 to 1:6) to isolate products like 6-phenylpurine derivatives . Monitor reaction progress using TLC (Rf 0.44–0.66 in ethyl acetate/methanol) .

Q. What in vitro models are suitable for evaluating the compound’s medicinal potential?

- Enzyme Inhibition Assays : Test against kinases or adenosine deaminase using fluorescence-based substrates.

- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa) with MTT assays to measure IC₅₀ values.

- Mannich Base Derivatives : Synthesize analogs for antimicrobial testing, as demonstrated in studies on purine-derived Mannich bases .

Methodological Considerations

Q. How are regioselectivity challenges addressed during purine functionalization?

Q. What chromatographic techniques improve purity for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.